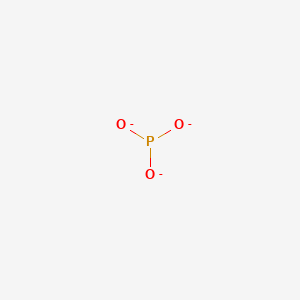![molecular formula C5F10O B083659 1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane CAS No. 10372-98-2](/img/structure/B83659.png)
1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane
Vue d'ensemble
Description
1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane is a fluorinated organic compound. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane typically involves the reaction of heptafluoropropane with trifluorovinyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluorovinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated derivatives, and substituted fluorinated compounds.
Applications De Recherche Scientifique
1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.
Mécanisme D'action
The mechanism by which 1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane exerts its effects involves its high electronegativity and stability. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. This makes it an excellent candidate for various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: Similar in structure but lacks the trifluorovinyl group.
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluorovinyl)oxy]propane: A closely related compound with slight structural differences.
Uniqueness
1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane is unique due to the presence of both heptafluoropropane and trifluorovinyl groups. This combination imparts distinct chemical properties, making it highly valuable in various applications.
Propriétés
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-(1,2,2-trifluoroethenoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10O/c6-1(7)2(8)16-3(9,4(10,11)12)5(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJURIXFNPBYZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146031 | |
| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-((trifluorovinyl)oxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10372-98-2 | |
| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-[(1,2,2-trifluoroethenyl)oxy]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10372-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-((trifluorovinyl)oxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010372982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-((trifluorovinyl)oxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,3,3,3-heptafluoro-2-[(trifluorovinyl)oxy]propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)


![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)


